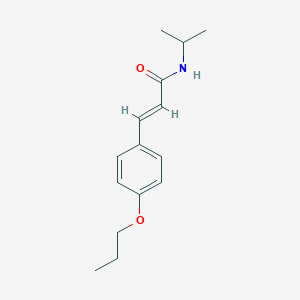

N-isopropyl-3-(4-propoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopropyl-3-(4-propoxyphenyl)acrylamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPPA is a monomer that can be polymerized to form a variety of functional materials, such as hydrogels, coatings, and membranes. The unique chemical structure of IPPA allows for the modification of its properties by altering the length and composition of the polymer chains.

Wissenschaftliche Forschungsanwendungen

N-isopropyl-3-(4-propoxyphenyl)acrylamide has been widely used in scientific research due to its unique properties, such as biocompatibility, tunable mechanical properties, and responsive behavior. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based hydrogels have been developed for various applications, such as tissue engineering, drug delivery, and biosensing. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based coatings have been used to modify the surface properties of materials, such as metals, polymers, and ceramics, for applications in corrosion protection, antifouling, and lubrication. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based membranes have been developed for applications in water purification, gas separation, and fuel cells.

Wirkmechanismus

The mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide is related to its chemical structure, which contains a hydrophobic propoxyphenyl group and a hydrophilic acrylamide group. N-isopropyl-3-(4-propoxyphenyl)acrylamide can form intermolecular interactions, such as hydrogen bonding and π-π stacking, with other molecules, such as water, proteins, and drugs. N-isopropyl-3-(4-propoxyphenyl)acrylamide can also undergo reversible hydrolysis and dehydration reactions, which can lead to changes in its physical and chemical properties. The mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide can be further studied by using various analytical techniques, such as spectroscopy, microscopy, and rheology.

Biochemical and Physiological Effects

N-isopropyl-3-(4-propoxyphenyl)acrylamide has been shown to exhibit low toxicity and high biocompatibility in vitro and in vivo studies. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based hydrogels have been used as scaffolds for cell growth and tissue regeneration, without inducing significant inflammatory or immune responses. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based coatings have been used to prevent bacterial adhesion and biofilm formation on medical devices, without affecting the viability or function of host cells. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based membranes have been used to selectively transport ions and molecules, without inducing significant fouling or degradation.

Vorteile Und Einschränkungen Für Laborexperimente

N-isopropyl-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments, such as easy synthesis, high purity, and tunable properties. N-isopropyl-3-(4-propoxyphenyl)acrylamide can be polymerized by various methods, such as radical polymerization, ionic polymerization, and click chemistry, to obtain different types of polymers with controlled molecular weight, polydispersity, and functionality. N-isopropyl-3-(4-propoxyphenyl)acrylamide can also be modified by various functional groups, such as carboxyl, amino, and hydroxyl groups, to obtain different properties, such as pH-responsive, temperature-responsive, and stimuli-responsive. However, N-isopropyl-3-(4-propoxyphenyl)acrylamide also has some limitations for lab experiments, such as low solubility, high viscosity, and limited stability. N-isopropyl-3-(4-propoxyphenyl)acrylamide may require special handling, such as using organic solvents, surfactants, or stabilizers, to avoid aggregation, precipitation, or degradation.

Zukünftige Richtungen

N-isopropyl-3-(4-propoxyphenyl)acrylamide has great potential for future research and development in various fields. Some possible future directions are:

1. Developing new synthesis methods for N-isopropyl-3-(4-propoxyphenyl)acrylamide with higher yield, lower cost, and greener process.

2. Exploring new scientific research applications for N-isopropyl-3-(4-propoxyphenyl)acrylamide, such as 3D printing, microfluidics, and optoelectronics.

3. Investigating the mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide in more detail, using advanced analytical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular modeling.

4. Developing new N-isopropyl-3-(4-propoxyphenyl)acrylamide-based materials with enhanced properties, such as self-healing, antimicrobial, and conductive.

5. Testing the biocompatibility and safety of N-isopropyl-3-(4-propoxyphenyl)acrylamide-based materials in more complex biological systems, such as animal models and clinical trials.

In conclusion, N-isopropyl-3-(4-propoxyphenyl)acrylamide is a promising chemical compound that has attracted much attention in scientific research due to its unique properties and potential applications. N-isopropyl-3-(4-propoxyphenyl)acrylamide can be synthesized by a two-step reaction process and polymerized to form various functional materials. N-isopropyl-3-(4-propoxyphenyl)acrylamide has been used in various fields, such as tissue engineering, drug delivery, and water purification. N-isopropyl-3-(4-propoxyphenyl)acrylamide has low toxicity and high biocompatibility and can be modified to obtain different properties. N-isopropyl-3-(4-propoxyphenyl)acrylamide has some advantages and limitations for lab experiments and has great potential for future research and development.

Synthesemethoden

N-isopropyl-3-(4-propoxyphenyl)acrylamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-propoxyphenylacetic acid with isopropylamine to form N-isopropyl-4-propoxyphenylacetamide. The second step involves the reaction of N-isopropyl-4-propoxyphenylacetamide with acryloyl chloride to form N-isopropyl-3-(4-propoxyphenyl)acrylamide. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst, to obtain high yield and purity of N-isopropyl-3-(4-propoxyphenyl)acrylamide.

Eigenschaften

Produktname |

N-isopropyl-3-(4-propoxyphenyl)acrylamide |

|---|---|

Molekularformel |

C15H21NO2 |

Molekulargewicht |

247.33 g/mol |

IUPAC-Name |

(E)-N-propan-2-yl-3-(4-propoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-11-18-14-8-5-13(6-9-14)7-10-15(17)16-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,16,17)/b10-7+ |

InChI-Schlüssel |

WGKPAQKJQLAWLA-JXMROGBWSA-N |

Isomerische SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC(C)C |

SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)

![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)

![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)

![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)

![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)